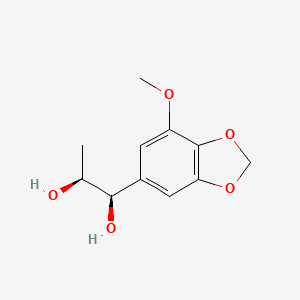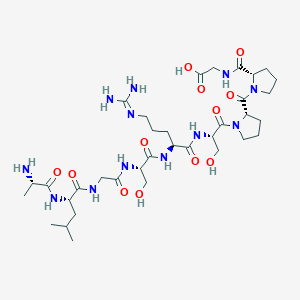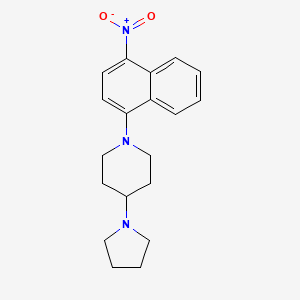
N-(4-Chlorophenyl)-2,4,6-trinitropyridin-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-Chlorophenyl)-2,4,6-trinitropyridin-3-amine is a chemical compound known for its unique structure and properties It consists of a pyridine ring substituted with three nitro groups and an amine group attached to a 4-chlorophenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The nitration process requires the use of strong nitrating agents such as nitric acid and sulfuric acid under controlled conditions to ensure the selective introduction of nitro groups at the desired positions on the pyridine ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes followed by purification steps to isolate the desired product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and yield of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
N-(4-Chlorophenyl)-2,4,6-trinitropyridin-3-amine undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under specific conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted phenyl derivatives
Wissenschaftliche Forschungsanwendungen
N-(4-Chlorophenyl)-2,4,6-trinitropyridin-3-amine has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials and as a component in various chemical processes
Wirkmechanismus
The mechanism of action of N-(4-Chlorophenyl)-2,4,6-trinitropyridin-3-amine involves its interaction with specific molecular targets. The nitro groups and the amine group play crucial roles in its reactivity and binding affinity to biological molecules. The compound may exert its effects by interfering with cellular processes, leading to antimicrobial or anticancer activities .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(4-Chlorophenyl)-1,3,4-oxadiazole derivatives: Known for their antimicrobial and antitubercular activities.
N-(4-Chlorophenyl)-2-chloroacetamide derivatives: Investigated for their antimicrobial and antiproliferative properties.
Uniqueness
The combination of the 4-chlorophenyl group with the trinitropyridine structure provides distinct properties that differentiate it from other similar compounds .
Eigenschaften
CAS-Nummer |
920502-89-2 |
|---|---|
Molekularformel |
C11H6ClN5O6 |
Molekulargewicht |
339.65 g/mol |
IUPAC-Name |
N-(4-chlorophenyl)-2,4,6-trinitropyridin-3-amine |
InChI |
InChI=1S/C11H6ClN5O6/c12-6-1-3-7(4-2-6)13-10-8(15(18)19)5-9(16(20)21)14-11(10)17(22)23/h1-5,13H |
InChI-Schlüssel |
CYFRJLFZUVMLSO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1NC2=C(N=C(C=C2[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![9-Bromo-1-oxo-1,2-dihydrobenzo[h]isoquinoline-6-carbonitrile](/img/structure/B14183052.png)

![Bis(4-{[4-(tridecyloxy)benzoyl]oxy}phenyl) heptanedioate](/img/structure/B14183068.png)
![(1R,5R)-1-(2,5-Dimethylbenzene-1-sulfonyl)bicyclo[3.1.0]hexan-2-one](/img/structure/B14183073.png)



![1-(Benzenesulfonyl)-4-[4-(dimethylamino)phenyl]but-3-en-2-one](/img/structure/B14183089.png)

![N-[(4-Ethenylphenyl)methyl]hexadecanamide](/img/structure/B14183104.png)

![Methyl 3-[(2-formylphenyl)sulfanyl]-3-phenylprop-2-enoate](/img/structure/B14183120.png)
